

Validating the Molecular Targets of YCT529: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: YCT529

Cat. No.: B12399568

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This guide provides a comprehensive comparison of **YCT529**, a promising non-hormonal male contraceptive candidate, with other retinoic acid receptor (RAR) antagonists. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in the evaluation of **YCT529**'s molecular targeting in different species.

Introduction to YCT529 and its Molecular Target

YCT529 is an experimental, orally bioavailable, non-hormonal male contraceptive that functions as a selective antagonist of the retinoic acid receptor alpha (RAR- α)^{[1][2]}. RAR- α is a nuclear receptor crucial for spermatogenesis, the process of sperm production^{[1][2]}. By selectively inhibiting RAR- α , **YCT529** disrupts the vitamin A signaling pathway in the testes, which is essential for the development and maturation of sperm cells, leading to reversible infertility^{[1][3][4]}. Preclinical studies in mice and non-human primates have demonstrated the high efficacy and reversibility of **YCT529** in preventing pregnancy and reducing sperm counts, with no significant side effects observed^{[1][2][4][5][6][7][8]}. Phase 1 clinical trials in humans are currently underway to evaluate its safety and tolerability^{[2][7][8][9]}.

Comparative Analysis of RAR- α Antagonists

To objectively assess the performance of **YCT529**, this guide compares it with other known RAR antagonists: the pan-RAR antagonist BMS-189453, and the RAR α -selective antagonists

BMS-189532 and BMS-195614.

In Vitro Potency and Selectivity

The following table summarizes the in vitro binding affinities and functional inhibitory concentrations of **YCT529** and its alternatives for the three RAR isoforms (α , β , and γ).

Compound	Target(s)	IC50/Ki (nM) for RAR- α	IC50/Ki (nM) for RAR- β	IC50/Ki (nM) for RAR- γ	Selectivity for RAR- α
YCT529	RAR- α Antagonist	6.8 (IC50)[10]	>3300 (IC50) [10]	>3300 (IC50) [10]	High
BMS-189453	Pan-RAR Antagonist/A gonist	8 (Ki), 9.4 (IC50)[11]	17 (Ki), Agonist[8][11]	17 (Ki), 7.5 (IC50)[11]	Low
BMS-189532	RAR- α Antagonist	Data not available	Data not available	Data not available	Selective[2]
BMS-195614	RAR- α Antagonist	2.5 (Ki)[1][2] [4][12][13][14]	Data not available	Data not available	Selective[1] [2][4][12][13] [14]

Preclinical Pharmacokinetics in Mice

This table outlines the available pharmacokinetic parameters of the compounds in mice, providing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles.

Compound	Administration Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	Half-life (h)	Bioavailability
YCT529	Oral	10	907	0.5	6.1	Good (qualitative)
BMS-189453	Oral	Not specified	Not specified	Not specified	Not specified	Orally bioactive[2]
BMS-189532	Oral	Not specified	Not specified	Not specified	Not specified	Poor[2]
BMS-195614	Oral	Not specified	Not specified	Not specified	Not specified	Poor[2][4]

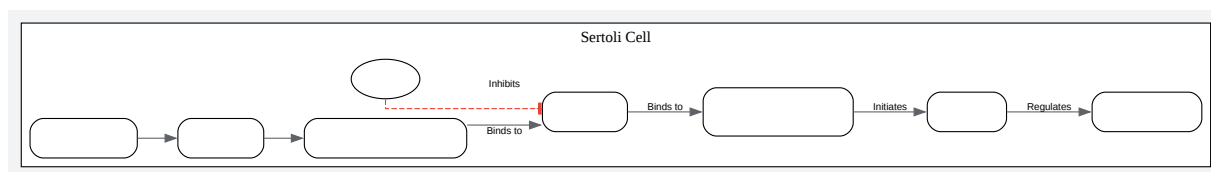
Preclinical Efficacy in Mice

The following table summarizes the in vivo efficacy of the compounds in mouse models of male contraception.

Compound	Dose (mg/kg/day) & Duration	Contraceptive Efficacy	Reversibility	Key Findings
YCT529	10 mg/kg for 4 weeks	99% pregnancy prevention[12]	Fully reversible within 6 weeks[12]	Significant reduction in sperm count.[12]
BMS-189453	2.5-5 mg/kg for 4 weeks	100% infertility[1][15][16]	Fully reversible[1][15][16]	Induces reversible sterility with no other observed side effects.[1]
BMS-189532	2 or 10 mg/kg for 7 days	Minimal to no inhibition of spermatogenesis [2]	Not applicable	Poor oral bioavailability limits in vivo efficacy.[2]
BMS-195614	2 or 10 mg/kg for 7 days	Minimal to no inhibition of spermatogenesis [2][4]	Not applicable	Poor oral bioavailability limits in vivo efficacy.[2][4]

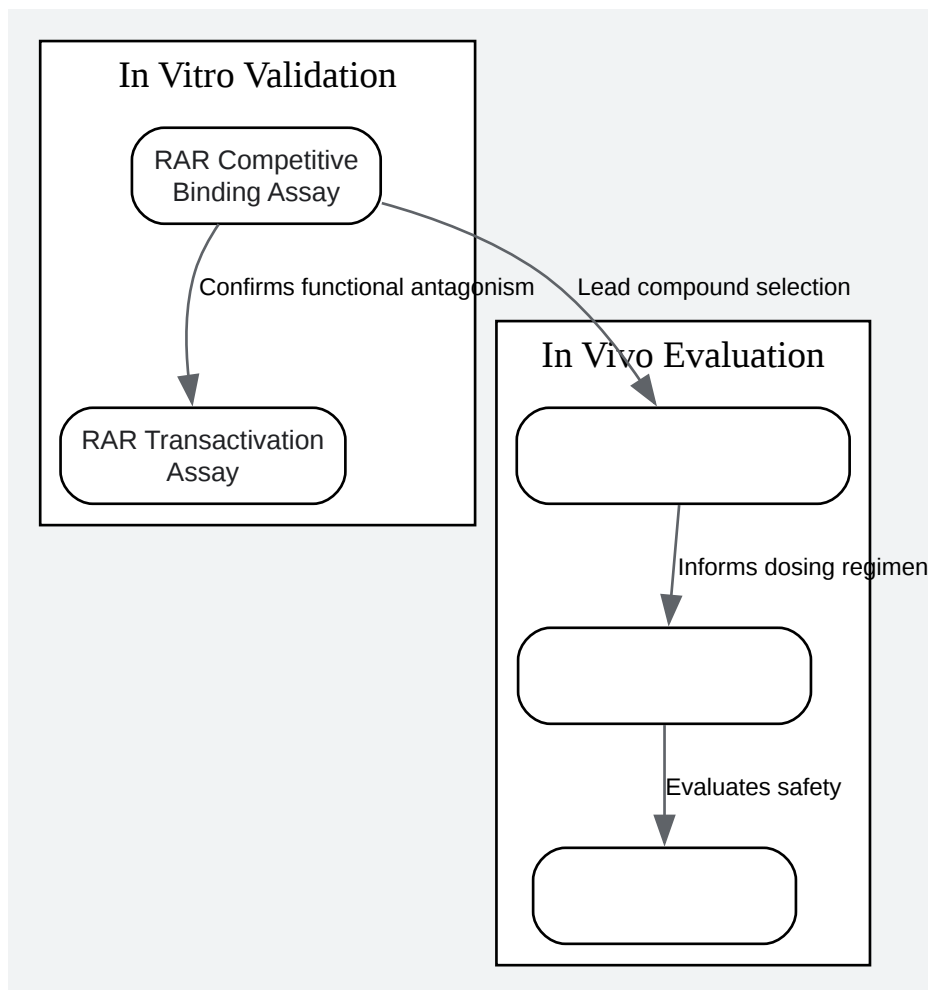
Signaling Pathways and Experimental Workflows

To visually represent the underlying biological mechanisms and experimental processes, the following diagrams are provided.



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Caption: RAR- α signaling pathway in spermatogenesis and the inhibitory action of **YCT529**.



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